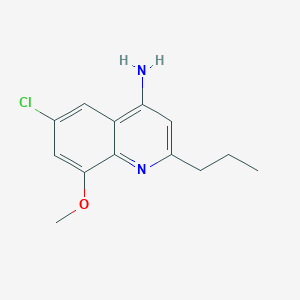
6-Chloro-8-methoxy-2-propylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methoxy-2-propylquinolin-4-amine is a quinoline derivative with a molecular formula of C13H15ClN2O. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by chlorination and methoxylation steps . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
Applications De Recherche Scientifique
6-Chloro-8-methoxy-2-propylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the chloro and methoxy substituents.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.
6-Chloroquinoline: A derivative with a chloro group at the 6-position.
Uniqueness
6-Chloro-8-methoxy-2-propylquinolin-4-amine is unique due to the presence of both chloro and methoxy groups, which can enhance its biological activity and selectivity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
1189105-65-4 |
|---|---|
Formule moléculaire |
C13H15ClN2O |
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
6-chloro-8-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2O/c1-3-4-9-7-11(15)10-5-8(14)6-12(17-2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
Clé InChI |
PBMNYTAVOMEZCP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




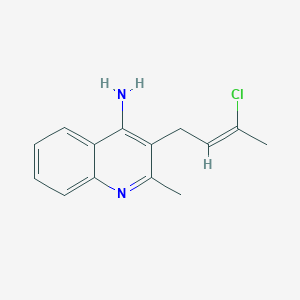
![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)

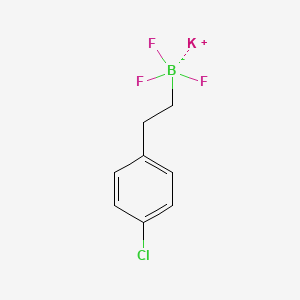

![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)
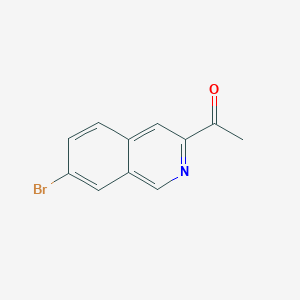
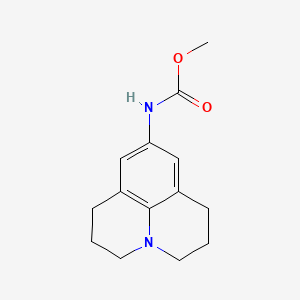


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)
